molecular formula C6H2BrClF3NO B15279835 2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine

2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine

Cat. No.: B15279835
M. Wt: 276.44 g/mol
InChI Key: BEJMMIWTMDUFIA-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2BrClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethoxy groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogenation of 3-(trifluoromethoxy)pyridine, followed by bromination and chlorination under controlled conditions . The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of compounds that target specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethoxy)pyridine
  • 4-Bromo-2-(trifluoromethoxy)pyridine
  • 3-Chloro-2-(trifluoromethoxy)pyridine

Uniqueness

2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C6H2BrClF3NO

Molecular Weight

276.44 g/mol

IUPAC Name

2-bromo-4-chloro-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrClF3NO/c7-5-4(13-6(9,10)11)3(8)1-2-12-5/h1-2H

InChI Key

BEJMMIWTMDUFIA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)OC(F)(F)F)Br

Origin of Product

United States

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